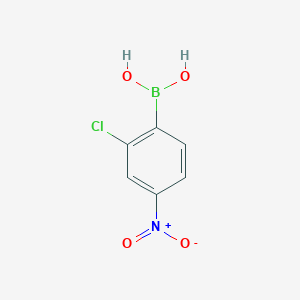

2-Chloro-4-nitrophenylboronic acid

説明

2-Chloro-4-nitrophenylboronic acid is a useful research compound. Its molecular formula is C6H5BClNO4 and its molecular weight is 201.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

2-Chloro-4-nitrophenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound in this reaction is the palladium catalyst .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound acts as a nucleophile . It undergoes transmetalation, a process where it transfers its organic group to the palladium catalyst . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The degradation of this compound has been reported to occur via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative this compound-utilizers .

Pharmacokinetics

Its molecular weight is 20137 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound in the Suzuki–Miyaura cross-coupling reaction is influenced by various environmental factors. The reaction conditions are exceptionally mild and tolerant to various functional groups . The stability of this compound also contributes to its efficacy in this reaction .

生化学分析

Biochemical Properties

2-Chloro-4-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes and proteins, including those involved in the degradation of chlorinated nitrophenols. For instance, it has been observed to interact with FAD-dependent monooxygenases, which catalyze the conversion of 2-chloro-4-nitrophenol to benzenetriol . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of enzymatic activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the degradation pathways of chlorinated nitrophenols in bacterial cells, leading to changes in metabolic flux and the production of intermediate metabolites . Additionally, this compound can impact cell signaling pathways by modulating the activity of enzymes involved in signal transduction, thereby influencing gene expression and cellular responses to environmental stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. This compound can form covalent bonds with the active sites of enzymes, such as FAD-dependent monooxygenases, resulting in the conversion of 2-chloro-4-nitrophenol to benzenetriol . This interaction is crucial for the degradation of chlorinated nitrophenols and the regulation of metabolic pathways in bacterial cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic pathways and enzyme activity. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the degradation of chlorinated nitrophenols. It interacts with enzymes such as FAD-dependent monooxygenases and dioxygenases, which catalyze the conversion of chlorinated nitrophenols to intermediate metabolites like benzenetriol and maleylacetate . These interactions play a crucial role in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, where it can exert its biochemical effects . The transport and distribution mechanisms are essential for ensuring the compound’s availability at the site of action.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound interacts with the appropriate biomolecules and enzymes, thereby regulating its biochemical activity and cellular effects.

生物活性

2-Chloro-4-nitrophenylboronic acid (2C4NPBA) is a boronic acid derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry and environmental science. This article explores its biological activity, including metabolic pathways, degradation mechanisms, and potential therapeutic applications.

Molecular Formula: C6H5BClN2O3

Molecular Weight: 194.48 g/mol

Structure:

- Contains a boron atom bonded to two hydroxyl groups.

- Features a chlorine atom and a nitro group, contributing to its reactivity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a chemical intermediate in the synthesis of various bioactive compounds. Its unique structure allows it to interact with biological systems in several ways:

- Antimicrobial Properties: Research has indicated that 2C4NPBA can be utilized in the development of antimicrobial agents. For instance, studies show that derivatives of nitrophenylboronic acids exhibit activity against various pathogens, suggesting potential applications in treating infections caused by resistant strains .

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit certain enzymes. Boronic acids are known to form reversible covalent bonds with serine residues in the active sites of proteases and other enzymes, which may lead to therapeutic applications in cancer treatment and other diseases .

Metabolic Pathways

The degradation of this compound has been studied extensively, particularly in microbial systems. Notably, Burkholderia sp. RKJ 800 has been identified as capable of degrading this compound through a unique metabolic pathway:

- Initial Dehalogenation: The compound undergoes reductive dehalogenation, leading to the formation of 4-nitrophenol.

- Sequential Degradation: Further degradation involves several enzymatic steps:

- PNP-2-monooxygenase

- 4-Nitrocatechol-4-monooxygenase

- Benzene-triol dioxygenase

These enzymes facilitate the breakdown of nitrophenol derivatives into less harmful substances, making the strain a candidate for bioremediation efforts .

Case Study 1: Bioremediation Potential

A study demonstrated that Burkholderia sp. RKJ 800 effectively degraded 2C4NPBA in laboratory-scale soil microcosms. The bacterium utilized this compound as a sole carbon and energy source, indicating its potential for bioremediation in contaminated environments .

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis of derivatives from 2C4NPBA, which showed promising antimicrobial activity against Leishmania amazonensis. Compounds derived from this boronic acid exhibited selective toxicity with low IC50 values (<10 µM), suggesting their potential as therapeutic agents against parasitic infections .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-4-nitrophenol | C6H4ClNO3 | Precursor for synthesis; less reactive than boronic acid |

| 2-Chloro-4-aminophenylboronic acid | C6H6BClN | Reduced form; potential for different biological activity |

| 4-Nitrophenylboronic acid | C6H6BNO3 | Lacks chlorine; utilized in similar coupling reactions |

| 2-Bromo-4-nitrophenylboronic acid | C6H5BrNO4 | Bromine instead of chlorine; alters reactivity profile |

This table highlights how variations in substituents affect the biological activities and reactivity profiles of these compounds.

科学的研究の応用

Medicinal Chemistry

Antiviral and Anticancer Properties

Research indicates that derivatives of 2-chloro-4-nitrophenylboronic acid exhibit significant antiviral activity. For instance, studies have shown that certain analogues can inhibit HIV-1 virion production, demonstrating potential as therapeutic agents against viral infections . The compound's ability to form co-crystals with other pharmaceutical agents enhances its stability and efficacy, making it a candidate for further drug development .

Case Study: Co-crystal Formation

A notable study explored the co-crystallization of 2-chloro-4-nitrobenzoic acid with nicotinamide, revealing enhanced thermal stability compared to its individual components. This co-crystal formation is significant for developing new pharmaceutical formulations that require improved solubility and stability .

Organic Synthesis

Building Block for Chemical Synthesis

this compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of various functionalized compounds through Suzuki coupling reactions, which are pivotal in creating complex organic molecules used in pharmaceuticals and agrochemicals.

Table: Reaction Conditions for Suzuki Coupling

| Reaction Component | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| This compound | 4-Nitrobenzyl chloride | Pd(PPh3)4, K2CO3, DMF | 85% |

| This compound | Aryl halides | Pd(OAc)2, NaOH, THF | 75% |

These reactions demonstrate the compound's utility in synthesizing complex structures that are otherwise challenging to obtain .

Material Science

Catalytic Applications

In material science, this compound is explored as a catalyst in various chemical reactions. Its boronic acid functionality allows it to participate in the formation of organometallic complexes that are essential for catalysis.

Case Study: Catalytic Activity

Research has indicated that using this compound as a catalyst support in dioxin-linked covalent organic frameworks (COFs) leads to enhanced catalytic activity and selectivity in organometallic reactions. This application underscores its potential role in developing sustainable catalytic processes .

Environmental Chemistry

Potential Use in Environmental Remediation

The compound's reactivity suggests potential applications in environmental remediation strategies, particularly in the degradation of pollutants through chemical reactions facilitated by its boronic acid group.

特性

IUPAC Name |

(2-chloro-4-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGPTZONRAXNDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436612-57-5 | |

| Record name | 2-Chloro-4-nitrophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。